Cyclohexenol is an organic compound characterized by a hydroxyl group attached to a cyclohexene ring, making it a derivative of cyclohexene. Its molecular formula is , and it exists in several isomeric forms, with the most notable being 1-cyclohexen-1-ol and 3-cyclohexen-1-ol. Cyclohexenol is typically a colorless liquid with a characteristic odor, and it plays a significant role in various chemical processes and applications.
Cyclohexenol has several industrial applications:
Cyclohexenol exhibits various biological activities that have garnered interest in pharmaceutical research. It has been studied for its potential antimicrobial properties and as an insect repellent. Some studies suggest that cyclohexenol derivatives may possess anti-inflammatory effects, although more research is needed to fully understand these activities and their mechanisms
The synthesis of cyclohexenol can be achieved through several methods: Studies on the interactions of cyclohexenol with other compounds have revealed its potential as a ligand in coordination chemistry. Its ability to form hydrogen bonds enhances its reactivity and interaction with various substrates, making it valuable in catalysis and organic synthesis. Additionally, research indicates that cyclohexenol derivatives may interact with biological targets, suggesting potential therapeutic applications
Cyclohexenol shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness: Cyclohexenol's unique combination of a cyclic structure with both alcohol and alkene characteristics allows it to participate in diverse reactions not available to other similar compounds. Its reactivity profile makes it particularly valuable in organic synthesis and industrial applications. Cyclohexenol comprises a cyclohexene backbone (a six-membered ring with one double bond) substituted with a hydroxyl group. The non-planar chair or half-chair conformations minimize steric strain, with the hydroxyl group adopting axial or equatorial positions depending on the isomer. The presence of the double bond introduces rigidity, influencing both physical properties and chemical reactivity. Cyclohexenol exhibits constitutional isomerism and stereoisomerism: These arise from variations in the positions of the hydroxyl group and double bond: Data from PubChem and NIST confirm these isomers, distinguished by $$ ^1\text{H} $$-NMR and mass spectrometry. Chirality emerges in substituted cyclohexenols. For example, (1R)-cyclohex-2-en-1-ol (CAS 3413-44-3) demonstrates enantiomerism due to its asymmetric C1 carbon. Cis-trans isomerism is observed in di-substituted derivatives (e.g., 1,2-diols), where hydroxyl groups occupy axial-equatorial (trans) or diequatorial (cis) positions. Compound Structure Type Unique Features Cyclopentanol Cyclic Alcohol Smaller ring size; different physical properties Cyclopentene Cyclic Alkene Lacks hydroxyl group; more reactive due to double bond Cyclohexanol Cyclic Alcohol Saturated; used primarily as an industrial solvent 1-Hexanol Linear Alcohol Straight-chain structure; different reactivity 3-Hexanone Ketone Contains carbonyl group; different functional behavior Structural Features
Isomerism in Cyclohexenol
Constitutional Isomers
Isomer Name CAS Number Structure Description 1-Cyclohexenol 25512-63-4 Hydroxyl at C1, double bond between C2-C3 2-Cyclohexen-1-ol 822-67-3 Hydroxyl at C1, double bond between C2-C3 3-Cyclohexen-1-ol 822-66-2 Hydroxyl at C1, double bond between C3-C4 Stereoisomers
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